1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a phenyl group, a thiolan ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic applications .
Result of Action
Piperidine derivatives have been known to exert various effects at the molecular and cellular level, contributing to their wide range of therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiolan Ring: The thiolan ring can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the piperidine ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the piperidine-thiolan intermediate.
Formation of the Urea Group: The final step involves the reaction of the piperidine-thiolan-phenyl intermediate with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}amine: Similar structure but with an amine group instead of a urea group.
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of the urea group, which can impart different biological activities and chemical reactivity compared to similar compounds with amine or carbamate groups.
Properties
IUPAC Name |
1-phenyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLAGGVKOQTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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